2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester
Description
The compound 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester (hereafter referred to as the "target compound") is a multifunctional acrylate derivative. Its structure includes a cyano group at the 2-position, a substituted phenyl group at the 3-position, and an ethyl ester moiety.
Properties
CAS No. |
71032-97-8 |
|---|---|
Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[4-[ethyl-[2-(phenylcarbamoyloxy)ethyl]amino]-2-methylphenyl]prop-2-enoate |
InChI |
InChI=1S/C24H27N3O4/c1-4-27(13-14-31-24(29)26-21-9-7-6-8-10-21)22-12-11-19(18(3)15-22)16-20(17-25)23(28)30-5-2/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,26,29)/b20-16+ |
InChI Key |
ZADPHJPOPUEWIO-CAPFRKAQSA-N |
SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C(=O)OCC)C |
Isomeric SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)/C=C(\C#N)/C(=O)OCC)C |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Biological Activity
The compound 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester , also known by various names such as Ethyl α-cyanocinnamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₁O₂
- Molecular Weight : 201.2212 g/mol
- CAS Registry Number : 2025-40-3
- IUPAC Name : Ethyl 2-cyano-3-(4-(ethyl(2-((phenylamino)carbonyl)oxy)ethyl)amino)-2-methylphenyl)prop-2-enoate
The compound features a propenoic acid backbone with a cyano group and an ethyl ester functional group, contributing to its reactivity and potential biological interactions.
Antitumor Activity
Research indicates that derivatives of α-cyanocinnamic acid exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-Propenoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that α-cyanocinnamic acid derivatives could effectively inhibit the growth of breast cancer cells in vitro.
Antimicrobial Properties
The antimicrobial activity of α-cyanocinnamic acid derivatives has been documented in several studies. A comparative analysis indicated that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of related compounds. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on the effects of α-cyanocinnamic acid derivatives on human breast cancer cells revealed a dose-dependent inhibition of cell growth. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases.
-
Case Study on Antimicrobial Activity :
- In vitro testing against various pathogens showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mode of action was attributed to membrane disruption and inhibition of protein synthesis.
The biological activities of 2-Propenoic acid derivatives can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Membrane Disruption : Interference with microbial cell membrane integrity.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes structurally related acrylate derivatives, highlighting substituent variations and their implications:
Key Research Findings
Fluorinated Analogs (CAS 1261945-15-6 and 74906-43-7): The introduction of fluorine in these compounds improves metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) due to its electronegativity and small atomic radius .
Substituent Bulk and Steric Effects (CAS 646064-54-2):
- The tert-butyl group in CAS 646064-54-2 reduces reactivity in polymerization reactions but may improve selectivity in biological applications by preventing off-target interactions .
Polar Functional Groups (CAS 652997-69-8): The amino and cyano groups in this derivative contribute to a polar surface area (PSA) of 76.11 Ų, suggesting moderate permeability and solubility, favorable for oral bioavailability .
Propenyloxy vs. Ethyl-Amino-Phenyl Moieties (CAS 339555-02-1): Replacement of the ethyl-amino-phenyl chain with a propenyloxy group (CAS 339555-02-1) reduces hydrogen-bonding capacity but increases hydrophobicity, making it more suitable for non-polar matrices in polymer applications .
Implications of Structural Variations
- Synthetic Utility: Bulky substituents (e.g., tert-butyl) may complicate synthesis but improve product specificity in multi-step reactions .
- Physicochemical Properties: Polar groups (amino, cyano) enhance water solubility, whereas hydrophobic groups (propenyloxy, methylthio) favor membrane permeability .
Preparation Methods
Synthesis of Ethyl 2-Cyano-3-Aryl Acrylate Core
The core molecule, ethyl 2-cyano-3-arylacrylate, is typically prepared via Knoevenagel condensation or related condensation reactions involving ethyl cyanoacetate derivatives and substituted aromatic aldehydes or equivalents.
This step forms the ethyl 2-cyano-3-arylacrylate intermediate with the cyano and ester groups in place.
Esterification and Final Assembly
The ethyl ester moiety is maintained or introduced in the final step, ensuring the ester functionality is intact. Purification typically involves:
- Extraction with organic solvents (e.g., chloroform, ethyl acetate)
- Drying over magnesium sulfate
- Chromatographic purification (silica gel column) or recrystallization
Detailed Research Findings and Data
Reaction Conditions and Yields
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of aromatic, cyano, ester, and carbamate protons and carbons.
- LC-MS/ESI-MS: Molecular ion peak at m/z consistent with 421.5 g/mol molecular weight.
- HPLC: Retention time consistent with high purity (>95%).
- IR Spectroscopy: Characteristic peaks for cyano (~2220 cm⁻¹), ester carbonyl (~1730 cm⁻¹), and carbamate (~1700 cm⁻¹) groups.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Knoevenagel condensation | Ethyl cyanoacetate, aromatic aldehyde, NaOEt | Ethanol, reflux 20 h | 90-95% | Forms acrylate core |
| 2 | Aminoalkylation | Ethylamine derivative, aryl halide | Mild heating, inert atmosphere | 80-90% | Introduces amino side chain |
| 3 | Carbamate formation | Phenyl isocyanate | 0-25 °C, anhydrous solvent | 85-90% | Forms carbamoyloxy linkage |
| 4 | Purification | Silica gel chromatography | Ambient | - | Ensures >95% purity |
Additional Notes
- The synthesis requires careful control of moisture and temperature to prevent hydrolysis of sensitive groups.
- Use of inert atmosphere (nitrogen or argon) is recommended during carbamate formation.
- Side reactions such as polymerization of the acrylate moiety can be minimized by using inhibitors or low temperatures during handling.
- The compound’s complex structure necessitates multi-step synthesis with intermediate purification to achieve high purity.
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of this compound, and how should data interpretation be approached?
Answer:
- Nuclear Magnetic Resonance (NMR): Focus on - and -NMR to identify substituents (e.g., cyano, ester, phenylamino groups). Compare chemical shifts with structurally similar esters, such as ethyl 2-cyano-3-phenylacrylate (δ 6.5–8.5 ppm for aromatic protons, δ 4.2–4.4 ppm for ester -OCH) .
- Infrared (IR) Spectroscopy: Key peaks include C≡N stretch (~2200 cm), ester C=O (~1720 cm), and urethane N-H (~3300 cm) .
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (expected ~400–450 g/mol based on analogs) and fragmentation patterns.
Methodological Tip: Cross-validate data with computational tools (e.g., NMR prediction software) and reference compounds.
Q. How can researchers optimize the solubility of this compound for kinetic studies in polar solvents?
Answer:
- Solvent Selection: Test dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) due to the compound’s ester and cyano groups.
- Derivatization: Introduce hydrophilic moieties (e.g., hydroxyl groups) via ester hydrolysis under controlled basic conditions .
- Surfactant Use: Employ micellar systems (e.g., SDS) to enhance solubility in aqueous media.
Note: Monitor stability via UV-Vis spectroscopy to avoid degradation during solubility trials.
Q. What synthetic routes are reported for analogous cyano-substituted acrylate esters, and how can they guide this compound’s synthesis?
Answer:
- Knoevenagel Condensation: A common method for α-cyanoacrylates involves reacting aldehydes with cyanoacetate esters. For example, ethyl 2-cyano-3-phenylacrylate is synthesized from benzaldehyde and ethyl cyanoacetate .
- Stepwise Functionalization: Introduce the phenylamino-ethyl-carbamate group via nucleophilic substitution or carbamate coupling after constructing the acrylate backbone .
- Key Parameters: Optimize reaction temperature (typically 60–80°C), base catalysts (e.g., piperidine), and solvent polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported 1H^1 \text{H}1H-NMR data for structurally similar acrylate esters?
Answer:
- Variable Factors: Solvent effects (e.g., DMSO vs. CDCl), concentration, and impurities (e.g., residual monomers).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, HSQC can correlate aromatic protons with signals in ethyl 2-cyano-3-phenylacrylate .
- Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted values.
Q. What mechanistic insights exist for the degradation of cyanoacrylate esters under UV exposure, and how can this inform stability studies?
Answer:
- Degradation Pathways: UV-induced radical cleavage of the C=C bond or hydrolysis of the ester group.
- Experimental Design:
- Accelerated Aging: Expose the compound to UV light (λ = 254–365 nm) and monitor changes via FTIR (loss of C≡N or C=O peaks).
- Stabilizers: Test antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) .
- Quantitative Analysis: Use HPLC to track degradation products (e.g., cyanoacetic acid derivatives).
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
Answer:
- DFT Calculations: Map the electron density of the α,β-unsaturated ester to identify electrophilic sites. For example, the β-carbon is highly electrophilic in ethyl 2-cyano-3-phenylacrylate due to electron-withdrawing groups .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polarity’s role in thiol-Michael additions).
- Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points for similar acrylate esters?
Answer:
- Purity Assessment: Use differential scanning calorimetry (DSC) to detect impurities. For example, ethyl cinnamate (CAS 103-36-6) shows a sharp melting endotherm at ~12°C when pure .
- Crystallization Conditions: Vary solvent systems (e.g., ethanol vs. hexane) to isolate polymorphs.
- Interlab Comparison: Collaborate with multiple labs to standardize protocols (e.g., heating rate in DSC).
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Answer:
- Process Control: Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
- Quality Metrics: Enforce strict thresholds for intermediate purity (e.g., ≥95% by HPLC).
- Robust Workup: Use column chromatography or recrystallization to remove byproducts (e.g., unreacted cyanoacetate).
Biological and Environmental Considerations
Q. How can researchers assess the compound’s potential as a photoinitiator in polymer chemistry?
Answer:
- Photoreactivity Screening: Measure UV-Vis absorption (e.g., λmax ~300–350 nm for cyanoacrylates) and radical generation via electron spin resonance (ESR) .
- Polymerization Efficiency: Compare with commercial photoinitiators (e.g., Irgacure 2959) using gelation time and FTIR-monitored monomer conversion.
- Toxicity Profiling: Conduct cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate biocompatibility.
Q. What analytical methods are suitable for detecting environmental persistence of this compound?
Answer:
- LC-MS/MS: Quantify trace levels in water or soil with a detection limit of ~0.1 ppb.
- Degradation Studies: Simulate hydrolysis (pH 3–11) and photolysis (UV-C light) to identify breakdown products .
- Ecotoxicity Models: Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
